rac-2-[(1R,2R)-2-aminocyclohexyl]ethan-1-ol, cis
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Overview
Description
rac-2-[(1R,2R)-2-aminocyclohexyl]ethan-1-ol, cis is a chiral compound with the molecular formula C8H17NO. It is a derivative of cyclohexane, featuring an amino group and a hydroxyl group attached to the cyclohexyl ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-2-[(1R,2R)-2-aminocyclohexyl]ethan-1-ol, cis typically involves the reduction of a corresponding ketone or the reductive amination of a cyclohexanone derivative. Common reagents used in these reactions include sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) for reduction, and ammonia or primary amines for reductive amination .
Industrial Production Methods
Industrial production methods for this compound often involve catalytic hydrogenation processes. These methods utilize catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO2) under high-pressure hydrogen gas to achieve the desired reduction .
Chemical Reactions Analysis
Types of Reactions
rac-2-[(1R,2R)-2-aminocyclohexyl]ethan-1-ol, cis undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).
Reduction: The compound can be further reduced to form secondary amines or alcohols using reducing agents such as NaBH4 or LiAlH4.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides or other derivatives.
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Ammonia, primary amines
Major Products Formed
Oxidation: Ketones
Reduction: Secondary amines, alcohols
Substitution: Amides, other derivatives
Scientific Research Applications
rac-2-[(1R,2R)-2-aminocyclohexyl]ethan-1-ol, cis has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Investigated for its potential role in modulating biological pathways and as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic effects, including its use as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of fine chemicals and as an intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of rac-2-[(1R,2R)-2-aminocyclohexyl]ethan-1-ol, cis involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to changes in cellular signaling pathways, influencing various biological processes .
Comparison with Similar Compounds
Similar Compounds
rac-(1R,2R)-2-((2-Methoxyethyl)amino)cyclohexan-1-ol hydrochloride: Similar structure but with a methoxyethyl group instead of an ethan-1-ol group.
rac-2-[(1R,2R)-2-aminocyclohexyl]ethan-1-ol: The non-cis isomer of the compound.
Uniqueness
rac-2-[(1R,2R)-2-aminocyclohexyl]ethan-1-ol, cis is unique due to its specific stereochemistry, which can influence its reactivity and interaction with biological targets. This stereochemistry can result in different biological activities and properties compared to its non-cis isomer or other similar compounds .
Properties
Molecular Formula |
C8H17NO |
---|---|
Molecular Weight |
143.23 g/mol |
IUPAC Name |
2-(2-aminocyclohexyl)ethanol |
InChI |
InChI=1S/C8H17NO/c9-8-4-2-1-3-7(8)5-6-10/h7-8,10H,1-6,9H2 |
InChI Key |
LUDSIVOBMBWPRY-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C(C1)CCO)N |
Origin of Product |
United States |
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